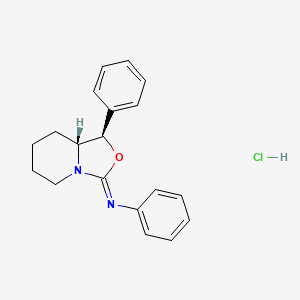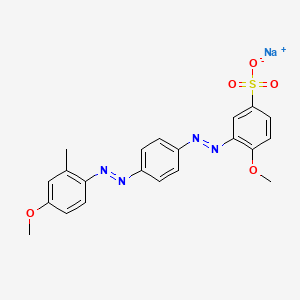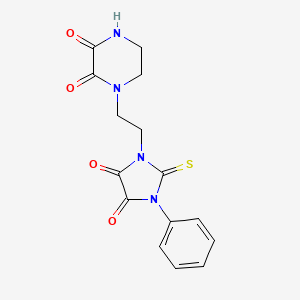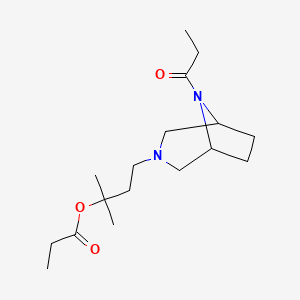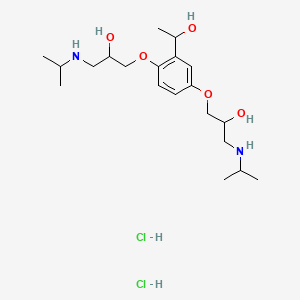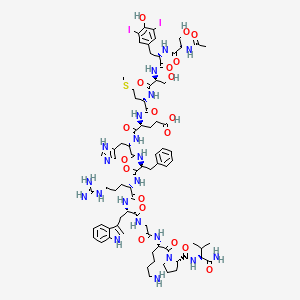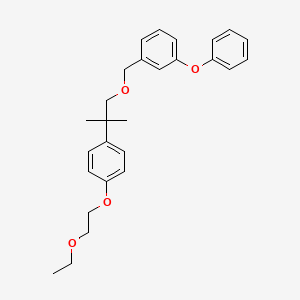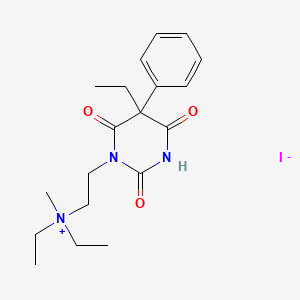
Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt is a complex organic compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a butanedioic acid backbone, and a long-chain fatty acid derivative. It is commonly used in industrial and research settings due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt typically involves multiple steps. The process begins with the preparation of butanedioic acid, which is then sulfonated to introduce the sulfonic acid group. The next step involves the esterification of the sulfonated butanedioic acid with a hydroxyethyl derivative. Finally, the compound is reacted with a long-chain fatty acid derivative to form the desired product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions
Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, as well as different ester and amide derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis and as a surfactant in various chemical processes. Its unique structure allows it to interact with different chemical species, making it valuable in catalysis and material science .
Biology
In biological research, Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt is used as a model compound to study the interactions between sulfonic acids and biological molecules. It is also used in the development of drug delivery systems due to its ability to form stable complexes with various drugs .
Medicine
In medicine, this compound is explored for its potential use in drug formulations and as an active ingredient in certain therapeutic agents. Its surfactant properties make it useful in enhancing the solubility and bioavailability of poorly soluble drugs .
Industry
In industrial applications, this compound is used as a surfactant in detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various formulations, including cleaning products and personal care items .
作用機序
The mechanism of action of Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt involves its interaction with molecular targets through its sulfonic acid and ester groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as solubility and stability. The compound can also interact with biological membranes, enhancing the delivery of drugs and other active ingredients .
類似化合物との比較
Similar Compounds
- Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)amino)ethyl) ester, N-coco acyl derivatives, disodium salts
- Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)amino)ethyl) ester, N-C18-unsaturated acyl derivatives, disodium salts
Uniqueness
What sets Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt apart from similar compounds is its specific combination of functional groups and long-chain fatty acid derivative. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and specific interactions with target molecules .
特性
CAS番号 |
72121-72-3 |
|---|---|
分子式 |
C26H51N2NaO9S |
分子量 |
590.7 g/mol |
IUPAC名 |
azanium;sodium;4-[2-[2-hydroxyethyl(16-methylheptadecanoyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C26H49NO9S.H3N.Na/c1-22(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(29)27(17-19-28)18-20-36-25(30)21-23(26(31)32)37(33,34)35;;/h22-23,28H,3-21H2,1-2H3,(H,31,32)(H,33,34,35);1H3;/q;;+1/p-1 |
InChIキー |
LDLMSYJXZVCIJJ-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


